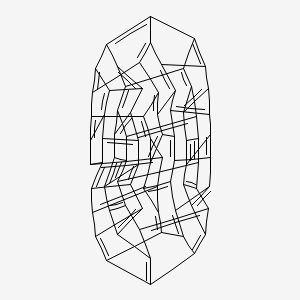

Fullérène C78

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fullerene C78 is a useful research compound. Its molecular formula is C78 and its molecular weight is 936.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fullerene C78 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fullerene C78 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Électronique moléculaire

Les fullérènes, y compris le C78, présentent une superconductivité élevée, ce qui les rend idéaux pour une utilisation dans l'électronique moléculaire {svg_1}. Leur comportement quasi unidimensionnel a des implications importantes pour leur utilisation dans les dispositifs électroniques {svg_2}.

Biomédecine

La structure en cage des fullérènes offre un potentiel immense pour une utilisation comme agents thérapeutiques {svg_3}. Ils sont de petite taille et très stables, ce qui les rend idéaux pour la délivrance de médicaments et d'autres applications médicales {svg_4}.

Propriétés antioxydantes

Les fullérènes ont des propriétés antioxydantes qui les rendent utiles dans le traitement d'une variété de maladies, notamment le cancer et les maladies neurodégénératives {svg_5}. Ils montrent un effet d'augmentation de la perméabilité et de la rétention (EPR) dans la masse tumorale, ce qui diminue la concentration de ROS sans être consommés et agissent ainsi comme une éponge à radicaux libres {svg_6}.

Propriétés anti-inflammatoires

Des recherches ont montré que les fullérènes présentent des propriétés anti-inflammatoires {svg_7}, ce qui pourrait être bénéfique dans le traitement des maladies où l'inflammation joue un rôle clé.

Renforcement du système immunitaire

Il a été démontré que les fullérènes renforcent le système immunitaire {svg_8}, ce qui pourrait potentiellement être utilisé pour stimuler les défenses naturelles de l'organisme contre les maladies.

Nanotechnologie

La symétrie locale à cinq fois des fullérènes les rend idéaux pour la dérivatisation et a ouvert un large éventail d'applications potentielles en nanotechnologie {svg_9}.

Stockage d'énergie

Des progrès significatifs ont été réalisés dans le développement de composés à base de fullerènes pour une utilisation dans diverses applications, notamment le stockage d'énergie {svg_10}.

Lubrification

Il a été constaté que les matériaux à base de fullerènes ont des applications dans le domaine de la lubrification {svg_11}.

Mécanisme D'action

Target of Action

Fullerene C78 is a molecule made up of 78 carbon atoms arranged in a series of interlocking hexagons and pentagons .

Mode of Action

The mode of action of Fullerene C78 is largely dependent on its structure. The molecule interacts with its targets through its unique carbon arrangement . The formation mechanism of fullerenes, including Fullerene C78, has been an intriguing question for chemists, physicists, and astronomers . Different mechanisms with various precursors, including small carbon fragments, polyaromatic hydrocarbons, and graphene, have been proposed and studied .

Biochemical Pathways

It has been suggested that fullerenes can affect several genes, primarily from the point of view of toxicity .

Pharmacokinetics

It is known that the molecule is solid at room temperature and has a melting point of over 350°c .

Result of Action

It has been suggested that the molecule’s unique structure allows it to interact with a variety of other molecules, potentially leading to a wide range of effects .

Action Environment

The action, efficacy, and stability of Fullerene C78 can be influenced by various environmental factors. For instance, the formation of fullerenes has been observed in high-temperature environments, such as those created by vaporizing carbon in a helium atmosphere .

Analyse Biochimique

Biochemical Properties

Fullerene C78 plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes, proteins, and other biomolecules through non-covalent interactions such as van der Waals forces and π-π stacking. For instance, Fullerene C78 can bind to the active sites of certain enzymes, potentially inhibiting or modifying their activity. This interaction can alter the enzyme’s conformation and affect its catalytic efficiency . Additionally, Fullerene C78 has been shown to interact with proteins involved in cellular signaling pathways, influencing their function and stability.

Cellular Effects

The effects of Fullerene C78 on various cell types and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Fullerene C78 can affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within cells . This modulation can impact cellular metabolism and energy production, as well as the overall health and viability of the cells. Furthermore, Fullerene C78 has been reported to affect cell signaling pathways such as the MAPK and NF-κB pathways, which are crucial for cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, Fullerene C78 exerts its effects through various mechanisms. One key mechanism is its ability to bind to biomolecules, including enzymes and proteins, thereby altering their function. For instance, Fullerene C78 can inhibit the activity of certain enzymes by occupying their active sites or inducing conformational changes that reduce their catalytic efficiency . Additionally, Fullerene C78 can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular processes such as metabolism, stress response, and apoptosis.

Temporal Effects in Laboratory Settings

The effects of Fullerene C78 can change over time in laboratory settings. Studies have shown that Fullerene C78 is relatively stable under various conditions, but its long-term effects on cellular function can vary. Over time, Fullerene C78 may undergo degradation or chemical modifications that alter its interactions with biomolecules . In in vitro studies, prolonged exposure to Fullerene C78 has been associated with changes in cell viability and function, suggesting potential long-term impacts on cellular health. In in vivo studies, the stability and degradation of Fullerene C78 can influence its bioavailability and efficacy, as well as its potential toxicity.

Dosage Effects in Animal Models

The effects of Fullerene C78 vary with different dosages in animal models. At low doses, Fullerene C78 has been found to exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, Fullerene C78 can induce toxic effects, including inflammation, oxidative damage, and cell death. These adverse effects are likely due to the accumulation of Fullerene C78 in tissues and its interaction with cellular components. Threshold effects have been observed, where the beneficial effects of Fullerene C78 are outweighed by its toxicity at higher concentrations.

Metabolic Pathways

Fullerene C78 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, Fullerene C78 can inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis. Additionally, Fullerene C78 can interact with cofactors such as NADH and FADH2, influencing their availability and utilization in metabolic reactions.

Propriétés

IUPAC Name |

tetracontacyclo[25.6.5.516,28.44,32.35,11.321,34.28,10.212,15.222,35.229,31.113,20.124,38.02,6.014,19.017,25.018,23.030,37.033,36.547,54.446,53.448,58.126,51.150,52.03,45.07,42.09,61.039,40.041,43.044,63.049,76.055,78.056,62.057,68.059,64.060,67.065,69.066,71.070,73.072,75.074,77]octaheptaconta-1,3(45),4(48),5(61),6,8,10,12,14,16,18,20,22,24(39),25,27(38),28,30,32,34(42),35(40),36,41(43),44(63),46,49(76),50(77),51,53,55(78),56(62),57,59,64,66,68,70(73),71,74-nonatriacontaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78/c1-2-6-14-30-22-10(2)26-25-9(1)21-29-13-5(1)17-18(6)38-34(14)58-72-50(30)66-42(22)54-46(26)69-45(25)53-41(21)65-49(29)71-57-33(13)37(17)61-62(38)78-64-40-20-8-4-3-7-15-31-23-11(3)27-28-12(4)24-32-16(8)36(40)60(76(58)78)74(72)52(32)68(66)44(24)56(54)48(28)70(69)47(27)55(53)43(23)67(65)51(31)73(71)59-35(15)39(19(7)20)63(64)77(61)75(57)59 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELSFHQDWXAPNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C3C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%15C%16=C%12C%12=C%17C%18=C%16C%16=C%19C%20=C(C1=C5C(=C%18%20)C%17=C6C8=C%11%12)C1=C5C%19=C6C8=C%11C5=C5C(=C21)C1=C3C2=C3C%12=C1C1=C5C%11=C5C%11=C8C(=C%14C8=C%11C%11=C%14C(=C%12C1=C%115)C1=C3C(=C9C3=C1C%14=C8C%13=C%103)C7=C42)C6=C%16%15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.